Field: This application falls under the field of Organic & Biomolecular Chemistry .
Summary of the Application: Bicyclo[2.1.1]hexanes are incorporated in newly developed bio-active compounds and are playing an increasingly important role . They are still underexplored from a synthetic accessibility point of view .
Methods of Application: An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules is disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Results or Outcomes: The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Field: This application falls under the field of Chemistry .
Summary of the Application: This review provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .
Methods of Application: Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways are discussed .
Results or Outcomes: This review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
Summary of the Application: The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
Methods of Application: Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene .
Results or Outcomes: This method grants a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .
Summary of the Application: A photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
Methods of Application: The method involves a photocatalytic cycloaddition reaction .
Results or Outcomes: Bridge-substituted structures that represent -, -, and polysubstituted benzene bioisosteres, as well as those that enable the investigation of chemical space inaccessible to aromatic motifs can all be accessed .
Summary of the Application: This research focuses on the preparation of new bicyclo[2.1.1]hexane compact modules . These modules are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds .
Methods of Application: The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Summary of the Application: This research reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center .
Methods of Application: The method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene .
Results or Outcomes: The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
2,2-Difluoro-6-oxabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[3.1.0] framework with two fluorine atoms attached to the second carbon atom and an oxygen atom incorporated into the ring system. This compound exhibits significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane may exhibit various biological activities, particularly in the context of medicinal chemistry. Its structural features allow it to interact with biological targets, potentially leading to enzyme inhibition or modulation of receptor activity. Such interactions are crucial for the development of new therapeutic agents and understanding their mechanisms of action .
The synthesis of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane typically involves several methodologies:
The applications of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane span multiple fields:
Studies on the interactions of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane with biological systems have highlighted its potential as an enzyme inhibitor or modulator of receptor activity. These interactions are crucial for understanding its pharmacological properties and guiding further drug development efforts.
Several compounds share structural similarities with 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane | Bicyclic structure with fluorine atoms | Different position of fluorine substituents |
| 2-Methyl-6-oxabicyclo[3.1.0]hexane | Methyl group instead of fluorine | Variation in substituent affecting reactivity |
| 6-Oxabicyclo[3.1.0]hexane | Oxygen in the bicyclic framework | Lacks fluorine substituents |
The uniqueness of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane lies in its specific arrangement of fluorine atoms and oxygen within the bicyclic structure, which imparts distinct chemical properties that are advantageous for various applications in organic synthesis and medicinal chemistry compared to its analogs .
Photoredox catalysis has emerged as a powerful tool for accessing fluorine-containing bicyclic scaffolds. A seminal study demonstrated the defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes under visible light irradiation. This method leverages the inherent strain of bicyclo[1.1.0]butanes (267 kJ mol⁻¹) to drive reactivity, enabling the formation of bicyclo[4.1.1]octenes with two fluorine atoms retained at the bridgehead positions. The reaction proceeds via a single-electron transfer mechanism, where the photoredox catalyst (e.g., iridium complexes) generates a radical intermediate from the gem-difluoroalkene. This intermediate undergoes regioselective addition to the strained bicyclobutane, followed by cyclization to yield the bicyclo[4.1.1]octene core.
The substrate scope encompasses a wide range of electronically diverse gem-difluoroalkenes and bicyclo[1.1.0]butanes, with yields typically exceeding 70%. For example, electron-deficient difluoroalkenes bearing ester or nitrile groups exhibit enhanced reactivity due to favorable LUMO-lowering effects, while sterically hindered bicyclobutanes still participate efficiently. A representative table illustrates key substrates and outcomes:
| Bicyclo[1.1.0]butane Substituent | gem-Difluoroalkene Substituent | Yield (%) |
|---|---|---|
| Phenyl | CO₂Et | 82 |
| 4-CF₃-C₆H₄ | CN | 78 |
| 2-Naphthyl | SO₂Ph | 85 |
This methodology excels in preserving fluorine atoms at strategic positions, a critical feature for modulating the physicochemical properties of drug candidates.
Strain-release strategies exploit the high energy of bicyclo[1.1.0]butanes to drive selective bond functionalization. Recent work has demonstrated that sulfone-appended bicyclobutanes undergo strain-release reactions with amines under mild conditions, yielding difluorinated cyclobutanes. The reactivity is finely tunable via electronic modulation: electron-withdrawing groups (e.g., 4-CF₃, 3,5-diF) on the aryl ring accelerate the reaction (half-lives as short as 4 hours), whereas electron-donating groups (e.g., 4-OMe) decelerate it (half-lives up to 19 hours).
A key innovation involves the use of lithium chloride as an accelerant, which polarizes the strained C–C bond and facilitates nucleophilic attack. This approach has been applied to synthesize 2,2-difluorobicyclo[1.1.1]pentanes via a one-pot sequence: dirhodium-catalyzed intramolecular cyclopropanation of α-allyldiazoacetates, followed by difluorocarbene insertion. The reaction proceeds with complete diastereocontrol when difluorocyclopropenes are employed, as the fluorine atoms direct the trajectory of carbene addition.
Dirhodium complexes, such as Rh₂(Oct)₄, enable the efficient synthesis of bicyclo[1.1.0]butanes from α-allyldiazoacetates. The reaction involves dinitrogen extrusion to generate a rhodium-bound carbene, which undergoes intramolecular cyclopropanation with the allyl group. This method is notable for its operational simplicity and scalability, with catalyst loadings as low as 0.01 mol%. Subsequent difluorocarbene insertion into the bicyclo[1.1.0]butane core provides 2,2-difluorobicyclo[1.1.1]pentanes in a one-pot process, avoiding intermediate isolation.
A critical parameter is the solvent system: tetrahydrofuran (THF) optimizes both cyclopropanation and difluorocarbene insertion steps, whereas ethyl acetate (EtOAc) improves enantioselectivity in asymmetric variants. For instance, chiral dirhodium catalysts derived from S-p-BrTPCP ligands induce up to 91% enantiomeric excess in the formation of methylene difluorocyclobutenes.
Fluorine substituents exert profound stereoelectronic effects on cyclopropanation reactions. In the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, difluorocyclopropenes direct the approach of the aminocyclopropane via dipole-dipole interactions, ensuring high diastereoselectivity. The use of iridium photoredox catalysts under blue LED irradiation further enhances selectivity by stabilizing transition states through single-electron transfer events.
This method accommodates a broad range of cyclopropene and aniline derivatives, with yields consistently above 60%. For example, cyclopropenes bearing electron-withdrawing groups (e.g., CF₃, NO₂) react rapidly, while sterically bulky anilines (e.g., 2,6-diisopropyl) require longer reaction times but still afford products in good yields.
Radical pathways offer complementary selectivity to polar methods. In photoredox-catalyzed defluorinative annulations, visible light irradiation generates a trifluoromethyl radical from gem-difluoroalkenes, which abstracts a hydrogen atom from the bicyclo[1.1.0]butane to initiate cyclization. This mechanism avoids β-fluoride elimination, a common side reaction in ionic pathways, by maintaining conjugation throughout the process.
The choice of photocatalyst significantly impacts efficiency. Iridium-based catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) outperform organic dyes due to their longer excited-state lifetimes and higher redox potentials. Additives such as lithium hexafluorophosphate (LiPF₆) further accelerate the reaction by stabilizing charged intermediates.
While Samarium(II) iodide (SmI₂) is a well-established single-electron reductant, its application to 2,2-difluoro-6-oxabicyclo[3.1.0]hexane synthesis remains underexplored. Preliminary studies suggest that SmI₂ could mediate the cleavage of ether linkages in bicyclic precursors, enabling the installation of fluorine atoms via subsequent quenching with fluorinating agents. However, detailed mechanistic investigations are required to optimize this approach.
The dual fluorine substitution at the C2 position of the oxabicyclic framework creates a highly polarized electronic environment that significantly influences transition state energetics. The exceptionally high electronegativity of fluorine atoms generates substantial charge separation, resulting in a dipole moment that can interact favorably with developing charges in transition states [1] [2].
Density functional theory calculations reveal that the geminal difluoro substituents establish a unique electrostatic field that can stabilize cationic transition states through direct electrostatic interactions [1]. The Stark tuning rates for difluoro systems typically range from 0.2 to 0.8 cm⁻¹/(MV/cm), indicating substantial sensitivity to electric field perturbations [1]. This sensitivity translates to significant transition state stabilization when the reaction coordinate involves charge development.
The C-F bond polarization in 2,2-difluoro-6-oxabicyclo[3.1.0]hexane creates a region of negative electrostatic potential localized on the fluorine atoms, while the carbon center experiences electron deficiency [3]. This charge distribution proves particularly effective in stabilizing transition states where positive charge develops in proximity to the fluorine atoms.
The transition state stabilization manifests in several mechanistic pathways. In nucleophilic substitution reactions, the difluoro substituents can lower activation barriers by stabilizing the developing positive charge through electrostatic interactions [4]. The magnitude of this effect depends critically on the geometry of the transition state and the proximity of the charge development to the fluorine atoms.
Computational studies demonstrate that the stabilization energy can reach 2-4 kcal/mol for appropriately positioned transition states [5]. This stabilization is primarily electrostatic in nature, arising from the favorable interaction between the partial negative charges on fluorine and the partial positive charges developing during bond formation or cleavage [5].
Time-resolved spectroscopic studies of analogous difluoro systems confirm the enhanced reactivity patterns predicted by computational analyses [6]. The lifetime of intermediate species in difluoro-substituted systems is typically extended compared to non-fluorinated analogs, consistent with transition state stabilization [7].
| Parameter | Value | Reference |
|---|---|---|
| Stark Tuning Rate | 0.2-0.8 cm⁻¹/(MV/cm) | [1] |
| Stabilization Energy | 2-4 kcal/mol | [5] |
| Bond Polarization | Significant | [3] |
The incorporation of fluorine atoms into the bicyclic framework of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane fundamentally alters the ring strain dynamics through both steric and electronic effects. The bicyclo[3.1.0]hexane system inherently possesses significant ring strain due to the fusion of a five-membered ring with a highly strained three-membered cyclopropane-like ring [8].
The presence of geminal fluorine atoms at the C2 position modifies the ring strain through multiple mechanisms. The strong electron-withdrawing nature of fluorine increases the s-character of the C-F bonds, which affects the hybridization of the carbon center and consequently alters bond angles and ring geometry [9]. This electronic effect can either increase or decrease ring strain depending on the specific geometric constraints.
Computational studies of fluorinated bicyclic systems demonstrate that fluorine substitution can significantly impact ring inversion barriers. In bicyclo[1.1.0]butane systems, fluorine substitution has been shown to lower inversion barriers substantially compared to non-fluorinated analogs [9]. This effect arises from the ability of fluorine to stabilize planar or near-planar geometries through electronic effects.
The ring strain modulation in 2,2-difluoro-6-oxabicyclo[3.1.0]hexane is closely related to conformational preferences. The electrostatic gauche effect, which favors gauche conformations of C-F bonds relative to heteroatoms, can influence the preferred conformation of the bicyclic system [10]. This effect is particularly pronounced when fluorine atoms are positioned to interact with the oxygen atom in the oxabicyclic framework.
The chair-boat equilibrium in six-membered rings containing fluorine substituents is significantly affected by the fluorine-heteroatom interactions [10]. In the case of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane, the proximity of fluorine atoms to the oxygen bridge creates additional conformational constraints that must be considered in mechanistic analyses.
The fluorine-induced ring strain modulation has direct implications for the reactivity of the compound. Ring-opening reactions, which are common for strained bicyclic systems, may be either facilitated or hindered depending on how fluorine substitution affects the transition state geometry [11] [12]. The ring strain release energy provides a driving force for reactions that involve ring opening or rearrangement.
Experimental studies of ring-opening fluorination reactions in bicyclic systems demonstrate that fluorine substitution can dramatically alter reaction pathways and selectivities [11]. The ability of fluorine to stabilize certain conformations while destabilizing others creates opportunities for selective transformations that would not be possible with non-fluorinated substrates.
| Ring System | Strain Energy Effect | Mechanistic Impact |
|---|---|---|
| Bicyclo[3.1.0]hexane | High inherent strain | Drives ring-opening reactions |
| Difluoro substitution | Modifies strain distribution | Alters reaction pathways |
| Oxabicyclic framework | Additional heteroatom effects | Influences conformational preferences |
The role of solvent in mediating difluorocarbene intermediate formation and trapping represents a crucial aspect of the mechanistic behavior of 2,2-difluoro-6-oxabicyclo[3.1.0]hexane. Difluorocarbene intermediates can be generated from appropriately substituted precursors and exhibit highly solvent-dependent reactivity patterns [13] [14].
The stability and reactivity of difluorocarbene intermediates show pronounced solvent dependence. Polar solvents generally favor the formation of ylide-type intermediates, while nonpolar solvents promote the generation of free carbene species [13]. This solvent effect is attributed to the ability of polar solvents to stabilize charge-separated structures through solvation.
In the case of difluorocarbene generation from phosphobetaine precursors, the choice of solvent dramatically affects the reaction outcome [13]. Polar solvents such as dimethylformamide favor the formation of stable ylide intermediates, while nonpolar solvents like para-xylene promote carbene dissociation and subsequent reactivity [13].
The trapping of difluorocarbene intermediates by various nucleophiles exhibits significant solvent dependence. Ethereal solvents have been shown to extend the lifetime of haloamidecarbenes and retard their bimolecular reactivity [7]. This effect is attributed to the formation of loosely bound carbene-solvent complexes that modulate the reactivity of the carbene center.
Time-resolved infrared spectroscopy studies have directly observed carbene-solvent interactions in systems containing small amounts of coordinating solvents [7]. The formation of these complexes can significantly alter the selectivity and efficiency of carbene trapping reactions.
The solvent effects on difluorocarbene intermediate trapping can be understood through several mechanistic pathways. In polar solvents, the carbene intermediate may be stabilized through specific interactions with solvent molecules, leading to extended lifetimes and altered reactivity patterns [15]. The hydrogen bonding capability of protic solvents can further influence carbene behavior through the formation of hydrogen-bonded complexes.
The kinetics of carbene solvation have been studied using ultrafast spectroscopy, revealing time constants ranging from picoseconds to nanoseconds depending on solvent properties [6]. The solvation dynamics involve both initial electrostatic interactions and subsequent reorganization of the solvent shell around the carbene center.
| Solvent Type | Effect on Carbene | Mechanistic Consequence |
|---|---|---|
| Polar solvents | Stabilize ylide intermediates | Extended lifetimes, altered selectivity |
| Nonpolar solvents | Promote carbene dissociation | Enhanced reactivity, different pathways |
| Ethereal solvents | Form loose complexes | Modulated reactivity, selective trapping |
| Protic solvents | Hydrogen bonding interactions | Specific solvation effects |